(S)-1-Bromo-3-methylpentane (S)-1-Bromo-3-methylpentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC4029661
InChI: InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3/t6-/m0/s1
SMILES: CCC(C)CCBr
Molecular Formula: C6H13B
Molecular Weight: 165.07 g/mol

(S)-1-Bromo-3-methylpentane

CAS No.:

Cat. No.: VC4029661

Molecular Formula: C6H13B

Molecular Weight: 165.07 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Bromo-3-methylpentane -

Specification

Molecular Formula C6H13B
Molecular Weight 165.07 g/mol
IUPAC Name (3S)-1-bromo-3-methylpentane
Standard InChI InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3/t6-/m0/s1
Standard InChI Key MDCCBJLCTOTLKM-LURJTMIESA-N
Isomeric SMILES CC[C@H](C)CCBr
SMILES CCC(C)CCBr
Canonical SMILES CCC(C)CCBr

Introduction

Structural and Stereochemical Features

Molecular Structure

The molecule consists of a five-carbon chain with a methyl group at the third carbon and a bromine atom at the terminal position. Its IUPAC name, (3S)-1-bromo-3-methylpentane, reflects its stereochemical configuration . The chiral center at C3 gives rise to enantiomeric forms, with the (S)-enantiomer being the focus of this review.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₆H₁₃Br
Molecular Weight165.07 g/mol
SMILESCCC@HCCBr
InChI KeyMDCCBJLCTOTLKM-LURJTMIESA-N

Spectral Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.0–1.5 ppm (methyl and methylene groups) and δ 3.4–3.6 ppm (bromine-adjacent CH₂) .

    • ¹³C NMR: Signals at δ 20–25 ppm (methyl carbons) and δ 35–40 ppm (brominated carbon) .

  • Mass Spectrometry: A molecular ion peak at m/z 164.020 (Exact Mass: 164.020063 Da) .

Synthesis and Production

Synthetic Routes

(S)-1-Bromo-3-methylpentane is typically synthesized via stereoselective bromination of chiral alcohols or through Sharpless asymmetric synthesis methodologies .

Example Synthesis:

  • Chiral Alcohol Bromination:

    • (3S)-3-Methylpentan-1-ol is treated with PBr₃ in anhydrous ether, yielding the (S)-enantiomer with >90% enantiomeric excess (ee).

    • Reaction:

      (3S)-3-Methylpentan-1-ol+PBr3(S)-1-Bromo-3-methylpentane+H3PO3\text{(3S)-3-Methylpentan-1-ol} + \text{PBr}_3 \rightarrow \text{(S)-1-Bromo-3-methylpentane} + \text{H}_3\text{PO}_3
    • Conditions: 0–5°C, 12 hours.

  • Asymmetric Catalysis:

    • Palladium-catalyzed cross-coupling of 3-methylpent-1-ene with HBr using chiral ligands (e.g., BINAP) achieves high stereocontrol .

Industrial-Scale Production

The Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and UV light is employed for large-scale production, ensuring minimal racemization .

Physicochemical Properties

Physical Properties

PropertyValueSource
Boiling Point144–147°C
Density1.177 g/cm³ at 25°C
Refractive Index1.4415
Vapor Pressure6.5 mmHg at 25°C
Flash Point40°C

Solubility and Stability

  • Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water .

  • Stability: Sensitive to light and moisture, requiring storage under inert gas (e.g., N₂) .

Chemical Reactivity and Applications

Key Reactions:

  • Nucleophilic Substitution:

    • With KCN: Forms (3S)-3-methylpentanenitrile.

    • With NaOH: Yields (3S)-3-methylpentan-1-ol.

  • Elimination:

    • Treatment with KOtBu produces 3-methyl-1-pentene.

Applications in Organic Synthesis

  • Pharmaceutical Intermediates: Used in the synthesis of chiral drugs, such as anticholinergic agents and antifungal compounds .

  • Material Science: Serves as a monomer in stereoregular polymer synthesis.

  • Pheromone Synthesis: Key intermediate in the production of insect pheromones (e.g., alarm pheromones of Grematogaster ants) .

Hazard ClassGHS CodePrecautionary Measures
Flammable LiquidH226Avoid open flames
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles

Environmental Impact

  • Biodegradation: Slow aerobic degradation (half-life >60 days) .

  • Ecotoxicity: LC₅₀ (Daphnia magna): 12 mg/L (96-hour exposure) .

Research Frontiers

Recent studies highlight its utility in asymmetric catalysis and supramolecular chemistry:

  • Helical Aggregates: (S)-1-Bromo-3-methylpentane derivatives induce helical conformations in poly(phenylene vinylene)s, enabling applications in chiral optoelectronics .

  • Enzyme Studies: Acts as a substrate for cytochrome P450 enzymes, elucidating metabolic pathways in drug development.

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